molecular formula C15H19N6O8P B2533007 GS-704277

GS-704277

Cat. No.: B2533007
M. Wt: 442.32 g/mol
InChI Key: IYHPTSNEWCZBDF-NIFWRESRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

GS-704277 is synthesized as an intermediate during the metabolic activation of remdesivir. The process involves the hydrolysis of remdesivir to form this compound, which is further metabolized to the nucleoside monophosphate form and then to the nucleoside analogue GS-441524 .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of remdesivir, followed by its controlled hydrolysis to obtain this compound. The process requires precise reaction conditions, including the use of specific enzymes and controlled pH levels to ensure the efficient conversion of remdesivir to this compound .

Chemical Reactions Analysis

Metabolic Activation Pathway

GS-704277 is formed through esterase-mediated hydrolysis of remdesivir, which involves cleavage of the carboxylic ester bond (Figure 1). This reaction is the first step in remdesivir's activation, enabling subsequent conversion to the pharmacologically active triphosphate metabolite .

Key Steps:

  • Initial Hydrolysis : Remdesivir → this compound (via esterases)

  • Cyclization : this compound undergoes intramolecular cyclization to eject phenoxide.

  • Final Hydrolysis : Cyclic anhydride intermediate → GS-441524 (monophosphate nucleoside) .

Enzymatic Hydrolysis

Human carboxylesterase 1A (hCES1A) is the primary enzyme responsible for remdesivir hydrolysis to this compound, with minor contributions from cathepsin A (CTSA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) .

Table 1: Enzyme Contributions to this compound Formation

EnzymeRelative Activity (%)Inhibitor Sensitivity
hCES1A82.4Simvastatin
CTSA9.8Benzylmercaptan
AChE/BChE7.8Neostigmine

Source: Human liver microsomes (HLMs) and recombinant enzyme assays .

Stability and Degradation

This compound exhibits pH- and temperature-dependent instability , particularly in plasma:

Table 2: Stability in Human Plasma

ConditionHalf-Life (h)Degradation Product
4°C (FA-treated plasma)8.0GS-441524
Room Temperature2.0GS-441524
−70°C (long-term)257 days<10% loss

FA = Formic acid; Data from stability studies .

  • Key Finding : Without FA stabilization, this compound rapidly converts to GS-441524 at RT (56 ng/mL generated in 24 h) .

Analytical Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been validated for quantifying this compound in biological matrices:

Table 3: LC-MS/MS Parameters for this compound

ParameterValue
Ionization ModeNegative (M − H)−
Mass Transition441.1 → 150.1
Collision Energy−29 eV
LLOQ2 ng/mL

Method details from FDA-reviewed protocols .

Pharmacokinetic Interactions

  • Protein Binding : this compound shows 1% plasma protein binding, contrasting with remdesivir (88–93.6%) .

  • Drug Interactions : Simvastatin inhibits hCES1A-mediated hydrolysis, reducing this compound formation by 68% in HLMs .

Scientific Research Applications

GS-704277's role in the treatment of COVID-19 has been highlighted through various studies. It has been shown to be an effective substrate for organic anion transporters (OATs), particularly OAT3, which may contribute to renal toxicity observed in some patients receiving remdesivir. Understanding its interaction with human transporters is essential for assessing its safety profile in clinical settings .

Case Study: Renal Implications in COVID-19 Patients
A study documented the pharmacokinetics of remdesivir and its metabolites in patients with normal and impaired renal function. The findings indicated that patients with renal impairment exhibited higher levels of GS-441524 due to reduced clearance of this compound, emphasizing the need for careful monitoring in this population .

In Vitro Studies and Cellular Impact

In vitro studies have demonstrated that this compound can induce cytochrome P450 enzymes, notably CYP1A2, in various human cell types, including lung epithelial cells and peripheral blood mononuclear cells (PBMCs). This induction may have implications for drug-drug interactions when co-administered with other medications metabolized by these enzymes .

Table 2: Enzyme Induction by this compound

EnzymeConcentration (µM)Fold Change% Emax Induction
CYP1A217.190.552

Analytical Methods for Detection

The development and validation of analytical methods for quantifying this compound are critical for both clinical and research applications. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to measure this compound levels in plasma, urine, and other biological matrices. These methods ensure accurate assessment of pharmacokinetics and help identify potential adverse effects related to its renal clearance .

Table 3: Method Validation Parameters for this compound Detection

ParameterValue
Calibration Range2 to 2000 ng/mL
Interday Precision (%CV)2.1 to 3.8
Long-term Storage Stability (days)392 at -70°C

Future Research Directions

Further research is warranted to fully elucidate the role of this compound in clinical settings, particularly regarding its pharmacodynamics and interactions with renal transport mechanisms. Investigating its effects on different patient populations, especially those with pre-existing renal conditions, will be vital for optimizing remdesivir therapy.

Mechanism of Action

GS-704277 exerts its effects through its role as an intermediate in the metabolic activation of remdesivir. Inside the cell, remdesivir is metabolized to this compound, which is further converted to the active triphosphate form GS-443902. This active metabolite inhibits the RNA-dependent RNA polymerase of the virus, thereby preventing viral replication. The molecular targets and pathways involved include the viral RNA polymerase and the host cell’s metabolic enzymes responsible for the phosphorylation of this compound.

Comparison with Similar Compounds

Similar Compounds

    GS-441524: Another metabolite of remdesivir with antiviral activity.

    GS-443902: The active triphosphate form of remdesivir.

Uniqueness of GS-704277

This compound is unique due to its specific role as an intermediate metabolite in the activation pathway of remdesivir. Unlike GS-441524 and GS-443902, this compound is not directly active against the virus but is essential for the formation of the active triphosphate metabolite. This intermediate step is crucial for the overall antiviral efficacy of remdesivir.

Biological Activity

GS-704277 is a significant metabolite of the antiviral prodrug remdesivir (GS-5734), which has garnered attention for its efficacy against various RNA viruses, particularly in the context of SARS-CoV-2. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanism of action, and implications in clinical settings.

1. Overview of this compound

This compound is produced following the metabolic conversion of remdesivir within the body. It plays a crucial role in the pharmacological activity of remdesivir by acting as an intermediate metabolite that contributes to its antiviral effects against RNA viruses. Understanding its biological activity is vital for assessing the efficacy and safety profile of remdesivir.

2. Pharmacokinetics

Pharmacokinetic studies highlight the following characteristics of this compound:

  • Metabolism : After administration, remdesivir is rapidly converted to this compound through a series of hydrolytic steps, ultimately leading to the formation of the active nucleoside triphosphate analogue, GS-441524 .
  • Distribution : In preclinical studies involving rhesus macaques infected with SARS-CoV-2, this compound was detected in serum but not in lung tissue, indicating a transient presence in circulation and potential rapid clearance from systemic circulation .
ParameterValue
Half-life0.39 hours
Detection in serumYes
Detection in lung tissueNo

This compound functions as a nucleotide analogue that inhibits viral RNA polymerases. The mechanism involves:

  • Incorporation into Viral RNA : The active triphosphate form competes with adenosine triphosphate (ATP) and gets incorporated into nascent RNA chains during viral replication, leading to delayed chain termination .

This mechanism has been observed across various viruses, including Ebola and coronaviruses, establishing GS-441524 (the active form) as a crucial player in inhibiting viral replication.

4. Efficacy Against SARS-CoV-2

Clinical and preclinical studies have demonstrated the effectiveness of remdesivir (and by extension, this compound) against SARS-CoV-2:

  • Animal Studies : In rhesus macaques, remdesivir treatment resulted in reduced viral loads and improved clinical outcomes compared to untreated controls . The presence of GS-441524 was noted in lung tissues post-treatment, suggesting effective delivery to sites of viral replication.

5. Safety Profile and Toxicity

While this compound itself has not been directly linked to nephrotoxicity, studies suggest that it may contribute to renal abnormalities observed with remdesivir treatment. The involvement of Captisol (a solubilizing agent used with remdesivir) alongside this compound has been implicated as a potential mediator for renal toxicity .

6. Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • In patients treated with remdesivir for COVID-19, improvements in respiratory function and reduction in viral load were noted, correlating with detectable levels of GS-441524 but not specifically measuring this compound .

Q & A

Basic Research Questions

Q. What is the metabolic pathway of remdesivir leading to GS-704277, and how can researchers validate this pathway experimentally?

this compound is formed via hydrolysis of remdesivir by carboxylesterase 1 (CES1) and cathepsin A. Methodologically, enzyme kinetics assays using recombinant CES1 or liver microsomes can quantify hydrolysis rates, while LC-MS/MS monitors metabolite formation .

Q. What bioanalytical methods are validated for quantifying this compound in plasma, and what are their key parameters?

A validated UPLC-MS/MS method uses an Acquity HSS T3 column with gradient elution. Detection employs MRM in negative ion mode for this compound, achieving a linear range of 2–2000 ng/mL. Accuracy (%Er ≤11.5%) and precision (%CV ≤6.6%) are critical validation metrics .

Q. How do plasma protein binding and blood-to-plasma ratios affect this compound distribution?

this compound exhibits minimal plasma protein binding (1%), facilitating tissue distribution. Its blood-to-plasma ratio (0.56) suggests lower partitioning into blood cells, assessed via equilibrium dialysis and whole-blood/plasma concentration comparisons .

Q. What pharmacokinetic (PK) parameters distinguish this compound from remdesivir and GS-441524?

this compound has a shorter half-life (1.3 h vs. remdesivir’s 1 h) and higher peripheral volume of distribution (8.64 L vs. remdesivir’s 46.5 L). Clearance rates (36.9 L/h) are determined via non-compartmental analysis or compartmental modeling .

Advanced Research Questions

Q. How do renal impairment and enzyme polymorphisms impact this compound exposure, and how can this be modeled preclinically?

Renal impairment may elevate this compound due to reduced clearance (49% renal excretion of GS-441524). Population PK models incorporating creatinine clearance and CYP3A4/CES1 polymorphisms can predict exposure changes. Rat models with induced nephrotoxicity are used to assess safety .

Q. What methodological challenges arise in reconciling conflicting half-life data for this compound (e.g., 1.3 h vs. 24 h in PK models)?

Discrepancies stem from assay sensitivity (e.g., lower detection limits in tissue vs. plasma) or model assumptions (e.g., tissue compartments). Hybrid PK/PD models integrating in vivo animal data and in vitro stability assays resolve these conflicts .

Q. How can researchers design stability studies to address this compound degradation during bioanalysis?

Stability is assessed under varied conditions (e.g., freeze-thaw cycles, room temperature). Adding protease inhibitors or acidification prevents enzymatic degradation. Degradation products (e.g., GS-441524) are quantified to validate method robustness .

Q. What in vitro and in vivo models best elucidate this compound’s nephrotoxicity mechanisms?

Rat models with histopathology and biomarker analysis (e.g., KIM-1) identify renal injury. In vitro renal proximal tubule cell assays measure cytotoxicity and oxidative stress responses, linking metabolite accumulation to toxicity .

Q. How do drug-drug interaction (DDI) risks for this compound differ from remdesivir, and what assays are used to assess this?

this compound is not a substrate for CYP450s, OATs, or OCTs, reducing DDI risks. Transporter inhibition assays (e.g., OAT1/3) and static mechanistic models evaluate potential interactions with renally excreted drugs .

Q. What compartmental PK modeling strategies explain this compound’s tissue distribution in SARS-CoV-2-infected lungs?

A four-compartment model (plasma, lung, peripheral tissues, elimination) with first-order metabolism rates (e.g., k12k_{12} for remdesivir → this compound) predicts lung concentrations. Lung biopsy data from macaques validate tissue partitioning .

Q. Contradictions and Methodological Considerations

  • Half-life discrepancies : The reported 1.3 h plasma half-life ( ) conflicts with 24 h assumed in PK models ( ). Resolving this requires in silico sensitivity analysis to identify critical parameters affecting model outputs .
  • Metabolic enzyme contributions : While attributes this compound hydrolysis to HINT1, emphasizes CES1. Knockout cell lines (e.g., CRISPR-Cas9 CES1−/−) can clarify enzyme-specific contributions .

Properties

IUPAC Name

(2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N6O8P/c1-7(14(24)25)20-30(26,27)28-4-9-11(22)12(23)15(5-16,29-9)10-3-2-8-13(17)18-6-19-21(8)10/h2-3,6-7,9,11-12,22-23H,4H2,1H3,(H,24,25)(H2,17,18,19)(H2,20,26,27)/t7-,9+,11+,12+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHPTSNEWCZBDF-NIFWRESRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GS-704277
Reactant of Route 2
GS-704277
Reactant of Route 3
GS-704277
Reactant of Route 4
GS-704277
Reactant of Route 5
GS-704277
Reactant of Route 6
GS-704277

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.